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molecular formula C2H6 B1625887 Ethane-13C2 CAS No. 52026-74-1

Ethane-13C2

Cat. No. B1625887
M. Wt: 32.055 g/mol
InChI Key: OTMSDBZUPAUEDD-ZDOIIHCHSA-N
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Patent
US06229060B1

Procedure details

The [W]s—H catalyst (55.7 mg; 4.96% W/SiO2; 15.01 micromol of W) supported on silica is prepared as described above and then the reactor is charged with propane at atmospheric pressure (propane/W=790) and heated at 150° C. under batch conditions. A mixture of methane, of ethane, of isobutane, of butane, of pentane and, in a smaller proportion, of isopentane and of hexane is gradually obtained according to the following Table 5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2]C.C.[CH3:5][CH2:6][CH2:7][CH2:8]C.C[CH2:11][CH:12]([CH3:14])[CH3:13]>CCCCCC>[CH3:1][CH3:2].[CH3:11][CH:12]([CH3:14])[CH3:13].[CH3:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared

Outcomes

Product
Name
Type
product
Smiles
CC
Name
Type
product
Smiles
CC(C)C
Name
Type
product
Smiles
CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06229060B1

Procedure details

The [W]s—H catalyst (55.7 mg; 4.96% W/SiO2; 15.01 micromol of W) supported on silica is prepared as described above and then the reactor is charged with propane at atmospheric pressure (propane/W=790) and heated at 150° C. under batch conditions. A mixture of methane, of ethane, of isobutane, of butane, of pentane and, in a smaller proportion, of isopentane and of hexane is gradually obtained according to the following Table 5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2]C.C.[CH3:5][CH2:6][CH2:7][CH2:8]C.C[CH2:11][CH:12]([CH3:14])[CH3:13]>CCCCCC>[CH3:1][CH3:2].[CH3:11][CH:12]([CH3:14])[CH3:13].[CH3:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared

Outcomes

Product
Name
Type
product
Smiles
CC
Name
Type
product
Smiles
CC(C)C
Name
Type
product
Smiles
CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06229060B1

Procedure details

The [W]s—H catalyst (55.7 mg; 4.96% W/SiO2; 15.01 micromol of W) supported on silica is prepared as described above and then the reactor is charged with propane at atmospheric pressure (propane/W=790) and heated at 150° C. under batch conditions. A mixture of methane, of ethane, of isobutane, of butane, of pentane and, in a smaller proportion, of isopentane and of hexane is gradually obtained according to the following Table 5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2]C.C.[CH3:5][CH2:6][CH2:7][CH2:8]C.C[CH2:11][CH:12]([CH3:14])[CH3:13]>CCCCCC>[CH3:1][CH3:2].[CH3:11][CH:12]([CH3:14])[CH3:13].[CH3:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared

Outcomes

Product
Name
Type
product
Smiles
CC
Name
Type
product
Smiles
CC(C)C
Name
Type
product
Smiles
CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06229060B1

Procedure details

The [W]s—H catalyst (55.7 mg; 4.96% W/SiO2; 15.01 micromol of W) supported on silica is prepared as described above and then the reactor is charged with propane at atmospheric pressure (propane/W=790) and heated at 150° C. under batch conditions. A mixture of methane, of ethane, of isobutane, of butane, of pentane and, in a smaller proportion, of isopentane and of hexane is gradually obtained according to the following Table 5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2]C.C.[CH3:5][CH2:6][CH2:7][CH2:8]C.C[CH2:11][CH:12]([CH3:14])[CH3:13]>CCCCCC>[CH3:1][CH3:2].[CH3:11][CH:12]([CH3:14])[CH3:13].[CH3:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared

Outcomes

Product
Name
Type
product
Smiles
CC
Name
Type
product
Smiles
CC(C)C
Name
Type
product
Smiles
CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06229060B1

Procedure details

The [W]s—H catalyst (55.7 mg; 4.96% W/SiO2; 15.01 micromol of W) supported on silica is prepared as described above and then the reactor is charged with propane at atmospheric pressure (propane/W=790) and heated at 150° C. under batch conditions. A mixture of methane, of ethane, of isobutane, of butane, of pentane and, in a smaller proportion, of isopentane and of hexane is gradually obtained according to the following Table 5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2]C.C.[CH3:5][CH2:6][CH2:7][CH2:8]C.C[CH2:11][CH:12]([CH3:14])[CH3:13]>CCCCCC>[CH3:1][CH3:2].[CH3:11][CH:12]([CH3:14])[CH3:13].[CH3:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared

Outcomes

Product
Name
Type
product
Smiles
CC
Name
Type
product
Smiles
CC(C)C
Name
Type
product
Smiles
CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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